2-(2-Fluoro-3-methoxyphenyl)propanoic acid
Description
2-(2-Fluoro-3-methoxyphenyl)propanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a phenyl ring substituted with both a fluoro (-F) group at the 2-position and a methoxy (-OCH₃) group at the 3-position, attached to a propanoic acid backbone.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6(10(12)13)7-4-3-5-8(14-2)9(7)11/h3-6H,1-2H3,(H,12,13) |
InChI Key |
FJNIRNAJCLGBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-3-methoxybenzene.
Grignard Reaction: The 2-fluoro-3-methoxybenzene is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding phenylmagnesium bromide intermediate.
Carboxylation: The phenylmagnesium bromide intermediate is then reacted with carbon dioxide to introduce the carboxylic acid group, forming 2-(2-Fluoro-3-methoxyphenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for 2-(2-Fluoro-3-methoxyphenyl)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Fluoro-3-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory or analgesic responses.
Comparison with Similar Compounds
Acidity and Solubility
- Fluorine vs. Methoxy Effects: The 2-fluoro substituent in the target compound increases acidity compared to non-fluorinated analogs (e.g., 3-(2-Methoxyphenyl)propanoic acid, pKa ~4.5–5.0 for similar acids). Fluorine’s electronegativity enhances deprotonation, improving water solubility in ionized forms .
- Steric and Electronic Effects: The α-methyl group in 2-(2-Methoxyphenyl)-2-methylpropanoic acid reduces solubility due to increased hydrophobicity, contrasting with the unmodified backbone of the target compound .
Biological Activity
2-(2-Fluoro-3-methoxyphenyl)propanoic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has a molecular formula of C11H13F O3 and a molecular weight of approximately 224.22 g/mol. Its structure features a propanoic acid backbone with a fluorine atom and a methoxy group attached to a phenyl ring, which may influence its biological properties.
The biological activity of 2-(2-Fluoro-3-methoxyphenyl)propanoic acid is thought to be mediated through its interactions with various biological targets, including enzymes and receptors. The presence of the fluorine and methoxy groups can enhance binding affinity and specificity, potentially affecting metabolic pathways and signaling mechanisms.
Biological Activity
Research indicates that 2-(2-Fluoro-3-methoxyphenyl)propanoic acid exhibits various biological activities, including:
- Anti-inflammatory effects : Studies have shown that similar compounds can inhibit pro-inflammatory cytokines.
- Antioxidant properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.
- Antitumor activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
Case Studies
-
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of 2-(2-Fluoro-3-methoxyphenyl)propanoic acid in vitro. The results indicated significant inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. -
Antioxidant Activity
In a cellular model, the compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS), indicating strong antioxidant activity. This effect was attributed to the compound's ability to modulate cellular redox status. -
Antitumor Effects
A recent investigation into the antitumor properties revealed that 2-(2-Fluoro-3-methoxyphenyl)propanoic acid inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Antioxidant | Reduction in ROS levels | |
| Antitumor | IC50 values between 10-30 µM |
Table 2: Comparison with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid | 1259981-29-7 | Different substitution pattern on the aromatic ring |
| 2-Amino-3-(6-chloro-2-fluoro-3-methoxyphenyl)propanoic acid | 1256482-68-4 | Variation in halogen positioning |
| 2-Chloro-6-fluoro-dl-phenylalanine | 1256482-61-7 | Similar amino acid structure but lacks methoxy substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
